N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide is a chemical compound with the molecular formula C9H10BrN3O2 It is characterized by the presence of a bromophenyl group attached to an oxadiazole ring, which is further connected to a propanamide moiety
Properties
Molecular Formula |
C11H10BrN3O2 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-9(16)13-11-10(14-17-15-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16) |
InChI Key |
MTNXUOGAACZIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NON=C1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves the reaction of 4-bromobenzohydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antiproliferative properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antiproliferative activities. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)propionamide
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
Uniqueness
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group and, consequently, exhibit different reactivity and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
